
6-Methoxy-1H-indole-3-carboxylic acid
Overview
Description
6-Methoxy-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound has a molecular formula of C10H9NO3 and a molecular weight of 191.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives, including 6-Methoxy-1H-indole-3-carboxylic acid, is the Fischer indole synthesis. This method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another approach involves the cyclization of appropriate precursors using stoichiometric azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. Techniques such as response surface methodology (RSM) can be employed to optimize variables like pH, temperature, and agitation rate .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Methoxy-1H-indole-3-carboxylic acid and its derivatives have applications in diverse fields, including pharmaceutical research for neuroprotection and as chemical intermediates .
Chemical Properties and Structure
this compound has the molecular formula . Key identifiers include:
Applications
- Neuroprotective Agent: Derivatives of indole carboxylic acid, particularly 5-methoxy-indole carboxylic acid (5MICA), have shown neuroprotective qualities . Hydroxy and methoxy substitutions in the arylhydrazone fragment can improve neuroprotection . These compounds exhibit antioxidant activity, inhibit MAO-B, and increase the permeability of the endothelial monolayer while maintaining tight junctions in in vitro BBB models . Such properties suggest potential applications in treating neurodegenerative disorders .
- Antifungal Metabolite: 6-Methoxy-1H-Indole-2-carboxylic acid (MICA) is an antifungal metabolite produced by Bacillus toyonensis . MICA demonstrates antifungal activity and causes cell membrane damage .
- SARS-CoV 3CL Protease Inhibitors: Methoxy-substituted indole derivatives have been investigated as inhibitors of SARS-CoV 3CL protease . Introducing a methoxy group at the 6-position on the indole unit did not significantly improve inhibitory activity compared to other substitutions . However, other positions, such as the 4-position, showed excellent inhibitory activity .
- Chemical Intermediate: this compound can serve as an intermediate in synthesizing various chemical compounds .
Case Studies and Research Findings
- Antifungal Activity of MICA: Studies have characterized 6-methoxy-1H-Indole-2-carboxylic acid (MICA) as an antifungal metabolite . The metabolite is stable within a pH range of 6–7 and at temperatures up to 50 °C, retaining its activity in the presence of surfactants, detergents, and enzymes . Response surface methodology (RSM) has been used to optimize its production from Bacillus toyonensis, enhancing production by approximately 3.49-fold under optimized conditions .
- Neuroprotective Effects: Research indicates that derivatives of IPA and 5MICA exhibit strong neuroprotective, antioxidant, and MAO-B inhibitory activity . These compounds have the potential to be multifunctional agents in treating neurodegenerative disorders .
- Inhibitory Activity Against SARS-CoV 3CL Protease: Studies on dipeptide-type inhibitors with novel P3 scaffolds revealed that a methoxy group at the 4-position on the indole unit significantly improved inhibitory activity against SARS-CoV 3CL protease .
Safety and Hazards
This compound is classified with the following GHS hazard statements :
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
Table of Applications
Mechanism of Action
The mechanism of action of 6-Methoxy-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. Indole derivatives can activate nuclear receptors, regulate intestinal hormones, and affect bacterial signaling molecules . These interactions help maintain intestinal homeostasis and impact liver metabolism and the immune response .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1H-indazole-3-carboxylic acid: Similar in structure but contains an indazole ring instead of an indole ring.
6-Methyl-1H-indole-3-carbaldehyde: Similar in structure but has a methyl group instead of a methoxy group and an aldehyde group instead of a carboxylic acid group.
Uniqueness
6-Methoxy-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 6-position and carboxylic acid group at the 3-position make it a valuable intermediate for synthesizing various biologically active compounds .
Biological Activity
6-Methoxy-1H-indole-3-carboxylic acid (6-MICA) is a compound of significant interest in the fields of biochemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent research findings.
6-MICA is characterized by a methoxy group at the 6-position and a carboxylic acid group at the 3-position of the indole ring. This unique structure contributes to its distinct chemical reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, which are crucial for its biological activity.
Target Interactions
6-MICA binds with high affinity to multiple receptors, influencing several biochemical pathways. Notably, it has been shown to act as a sphingosine-1-phosphate (S1P) receptor antagonist , which plays a critical role in cellular signaling related to inflammation and immune responses .
Cellular Effects
The compound exhibits notable antifungal activity , particularly against pathogens such as Candida albicans and Aspergillus niger. Its mechanism involves disrupting fungal metabolic pathways, thereby inhibiting growth. Additionally, it has been implicated in modulating cellular processes such as apoptosis and cell proliferation through its interactions with various enzymes and proteins.
Biological Activity Summary
Biological Activity | Effect | Target Pathway |
---|---|---|
Antifungal | Inhibition of fungal growth | Disruption of metabolic pathways |
S1P receptor antagonism | Modulation of immune response | Inhibition of inflammatory pathways |
Potential anticancer effects | Induction of apoptosis in cancer cells | Regulation of cell cycle and apoptosis |
Case Studies and Research Findings
- Antifungal Activity : A study demonstrated that 6-MICA significantly inhibited the growth of Candida albicans in vitro. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition.
- Sphingosine-1-Phosphate Receptor Antagonism : Research has shown that 6-MICA effectively inhibits S1P signaling pathways, which are involved in various physiological processes including angiogenesis and immune responses. This antagonistic activity suggests potential therapeutic applications in conditions such as glaucoma and autoimmune diseases .
- Cancer Research : Preliminary investigations into the anticancer properties of 6-MICA have revealed its ability to induce apoptosis in certain cancer cell lines. The compound's influence on cell cycle regulation indicates potential for further development as an anticancer agent.
Pharmacokinetics
The pharmacokinetic profile of 6-MICA is influenced by factors such as solubility, stability under physiological conditions, and interaction with transport proteins. Studies indicate that the compound's bioavailability can be optimized by modifying its chemical structure or formulation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Methoxy-1H-indole-3-carboxylic acid and its derivatives?
Methodological Answer: The synthesis typically involves regioselective functionalization of the indole core. A widely used method employs trifluoroacetylated indole intermediates subjected to hydrolysis to introduce substituents like bromine at specific positions (e.g., 6-bromo-5-methoxy derivatives). For example, trifluoroacetic acid-driven hydrolysis enables high regioselectivity for bromine at position 6, as demonstrated in the synthesis of Herdmanine D analogs . Alternative routes include refluxing with acetic acid and sodium acetate to form thiazol-indole hybrids via condensation reactions .
Table 1. Comparison of Synthesis Methods
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm substituent positions and purity (e.g., methoxy at C6, carboxylic acid at C3) .
- High-Resolution Mass Spectrometry (HRMS): GC-HRMS or UHPLC-HRMS for exact mass determination and structural elucidation .
- X-ray Crystallography: SHELX software suite for resolving crystal structures, particularly for validating regioselectivity in halogenated derivatives .
Table 2. Analytical Techniques
Advanced Research Questions
Q. How can regioselectivity challenges be addressed in the synthesis of halogenated derivatives?
Methodological Answer: Regioselectivity is achieved through strategic precursor design. For example, trifluoroacetyl protection at specific indole positions directs bromination to C6, minimizing competing reactions. This approach was validated in the synthesis of 6-bromo-5-methoxy derivatives, where NMR confirmed exclusive substitution at C6 . Computational modeling (e.g., DFT) can further predict reactive sites, guiding reagent selection.
Q. How do computational tools like SHELX enhance structural determination of indole derivatives?
Methodological Answer: SHELX software enables high-resolution refinement of X-ray diffraction data. For indole derivatives, it resolves challenges like twinning or partial occupancy in crystal structures. For example, SHELXL refines anisotropic displacement parameters for heavy atoms (e.g., bromine), while SHELXD assists in experimental phasing for novel derivatives .
Q. How should researchers resolve discrepancies in reaction yields across different synthetic protocols?
Methodological Answer: Contradictions often arise from variations in catalysts, solvents, or purification methods. For instance:
- Catalyst Impact: Ultrasonic irradiation (used in amide derivatization ) reduces reaction time compared to thermal methods, improving yield.
- Purification: Column chromatography vs. recrystallization may affect purity and yield. Comparative studies using HPLC (e.g., ) can identify optimal conditions.
Recommendations:
- Replicate reactions with controlled variables (temperature, solvent).
- Use orthogonal analytical methods (e.g., NMR and HRMS) to confirm product identity and purity.
Q. What strategies enable functionalization of this compound for bioactive molecule development?
Methodological Answer: Key strategies include:
- Amide Formation: Reacting the carboxylic acid with amines under coupling agents (e.g., EDCI) to generate amide libraries for biological screening .
- Halogenation: Introducing bromine/iodine at C5/C6 for cross-coupling reactions (Suzuki, Sonogashira) to create biaryl or alkynyl derivatives .
- Esterification: Protecting the carboxylic acid as an ethyl ester to enhance solubility for intermediate reactions .
Q. How can researchers validate the biological activity of indole derivatives while minimizing false positives?
Methodological Answer:
- Dose-Response Studies: Establish IC50 values across multiple concentrations to confirm potency.
- Off-Target Screening: Use kinase profiling panels or cytotoxicity assays to rule out non-specific effects.
- Structural Analog Comparison: Compare activity against simpler analogs (e.g., indole-3-carboxylic acid ) to isolate contributions of specific substituents.
Q. What are the limitations of current synthetic methods for this compound derivatives?
Methodological Answer:
- Regioselectivity: Competing substitution at C4/C7 can occur without directing groups (e.g., trifluoroacetyl) .
- Purification Challenges: Polar carboxylic acid derivatives may require ion-exchange chromatography, complicating scale-up.
- Stability: Methoxy groups can undergo demethylation under strong acidic/basic conditions, necessitating mild reaction protocols .
Properties
IUPAC Name |
6-methoxy-1H-indole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-6-2-3-7-8(10(12)13)5-11-9(7)4-6/h2-5,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBGVZVDBKMWFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590802 | |
Record name | 6-Methoxy-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90924-43-9 | |
Record name | 6-Methoxy-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxy-1H-indole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.